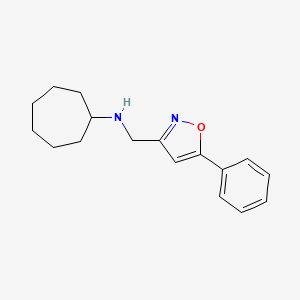

Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is a compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a cycloheptyl group attached to the isoxazole ring, which is further substituted with a phenyl group and an amine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine hydrochloride with an α,β-unsaturated carbonyl compound.

Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Attachment of Cycloheptyl Group: The cycloheptyl group is attached through a nucleophilic substitution reaction.

Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Análisis De Reacciones Químicas

Formation of the Methylene Amine Bridge

The methylene bridge (–CH<sub>2</sub>–NH–) is constructed through:

-

Alkylation : Using bromomethylisoxazole derivatives and cycloheptylamine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) .

-

Mannich Reaction : Condensation of formaldehyde, cycloheptylamine, and isoxazole derivatives in acidic media .

Optimized Protocol :

-

Reagents : Bromomethylisoxazole (1.2 eq), cycloheptylamine (1 eq), K<sub>2</sub>CO<sub>3> (2 eq).

Functionalization Reactions

The compound undergoes further modifications:

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to diversify the phenyl group .

Example Functionalization :

Reaction Mechanisms and Selectivity

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anticancer Activity :

- Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine has shown promise as an anticancer agent. Research indicates that isoxazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been identified as potent inhibitors of human farnesyltransferase (hFTase), which plays a crucial role in the post-translational modification of proteins involved in cancer progression .

-

Antimicrobial Properties :

- The compound's structural features may also contribute to antimicrobial activity. Isoxazole derivatives have been explored for their ability to combat bacterial infections, particularly against resistant strains of Mycobacterium tuberculosis. The SAR studies suggest that modifications to the isoxazole ring can enhance activity against specific bacterial targets .

-

Neuroprotective Effects :

- Some studies have indicated that isoxazole-containing compounds may exhibit neuroprotective properties. This potential is particularly relevant for conditions like Alzheimer's disease, where the modulation of neuroinflammatory pathways is crucial. This compound could be a candidate for further exploration in this area.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Key findings from recent studies include:

- Substituent Effects : The presence of various substituents on the isoxazole ring significantly affects the compound's biological activity. For example, modifications at the 5-position of the isoxazole can enhance potency against specific targets while minimizing off-target effects .

- Linker Variations : The cycloheptyl group serves as a critical component in maintaining the compound's efficacy. Variations in the linker between the cycloheptyl group and the isoxazole moiety can lead to differences in solubility and bioavailability, impacting overall therapeutic effectiveness .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Mecanismo De Acción

The mechanism of action of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Phenyl-isoxazol-3-ylmethyl)-acrylic acid methyl ester

- 2-Methyl-3-(5-phenyl-isoxazol-3-yl)-propionic acid methyl ester

Uniqueness

Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Actividad Biológica

Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

1. Overview of Isoxazole Compounds

Isoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The isoxazole ring structure facilitates interactions with various biological targets, making these compounds valuable in drug design and discovery. This compound is part of this class and exhibits notable pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Isoxazole derivatives have shown significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb) by inhibiting respiration and biofilm formation .

- Cytotoxicity : Research indicates that cycloheptyl derivatives may induce apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines, such as Hep-2 and P815 .

3. Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various assays:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Hep-2 | 17.82 | Cytotoxic |

| Related isoxazole derivative | Mtb | 1.86 | Antimicrobial |

| Another isoxazole analogue | NCI-H460 | 0.71 | Antitumor |

The data suggest that this compound exhibits promising cytotoxicity similar to other potent isoxazole derivatives.

Case Study 1: Antitubercular Activity

A study focusing on the antitubercular properties of isoxazole derivatives highlighted that compounds structurally related to this compound inhibited Mtb growth effectively. The mechanism involved the inhibition of essential enzymes required for mycolic acid synthesis, showcasing the compound's potential in treating drug-resistant tuberculosis .

Case Study 2: Cancer Therapeutics

In another investigation, the cytotoxic effects of isoxazole derivatives were assessed against various cancer cell lines. The findings indicated that these compounds could induce significant apoptosis, with some exhibiting IC50 values as low as 0.71 µM, demonstrating their potential as anticancer agents .

5. Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse biological activities and mechanisms of action. Future studies should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential in living organisms.

- Structure–Activity Relationship (SAR) Studies : To optimize the compound's efficacy and minimize toxicity.

By exploring these avenues, this compound could become a significant player in the development of new therapeutic agents against infectious diseases and cancers.

Propiedades

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cycloheptanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-7-11-15(10-6-1)18-13-16-12-17(20-19-16)14-8-4-3-5-9-14/h3-5,8-9,12,15,18H,1-2,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZDWZDSSWBJLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.